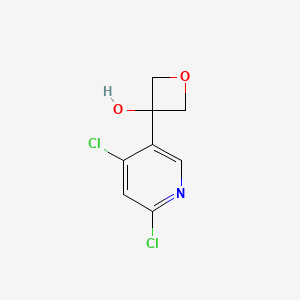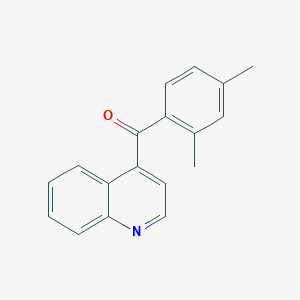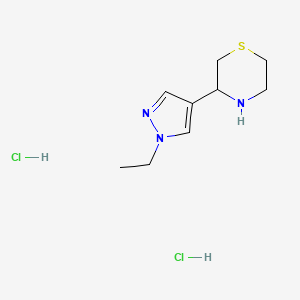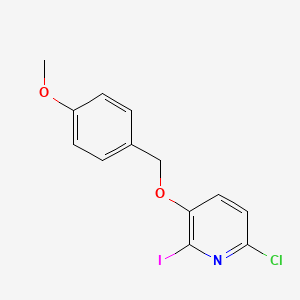![molecular formula C15H24N2O3 B1459485 叔丁基 N-(2-{[(4-甲氧基苯基)甲基]氨基}乙基)氨基甲酸酯 CAS No. 853941-34-1](/img/structure/B1459485.png)
叔丁基 N-(2-{[(4-甲氧基苯基)甲基]氨基}乙基)氨基甲酸酯
描述
Tert-butyl N-(2-{[(4-methoxyphenyl)methyl]amino}ethyl)carbamate is a derivative of N-Boc-ethylenediamine . It is also known as N-Boc-1,2-diaminoethane or tert-Butyl N-(2-aminoethyl)carbamate . This compound is used as a mono-protected derivative of ethylenediamine, which is useful in the preparation of pharmacologically active analogues .
Synthesis Analysis
The synthesis of this compound can be achieved through a series of reactions. For instance, a palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides has been investigated . This reaction uses Cs2CO3 as a base in 1,4-dioxane as a solvent .Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives can be complex. For example, X-ray single crystal diffraction of 2-isobutylphenyl [(N,N’-dibenzoyl-N’-tert-butylhydrazino)thio]methylcarbamate revealed the presence of N-S-N bonding.Chemical Reactions Analysis
Tert-butyl carbamates are produced in high yields at low temperature by the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate . Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the desired product .Physical and Chemical Properties Analysis
This compound has a molecular weight of 160.21 . It has a refractive index of n20/D 1.458 (lit.) . The boiling point is 72-80 °C/0.1 mmHg (lit.) and it has a density of 1.012 g/mL at 20 °C (lit.) .科学研究应用
生物活性化合物中的合成中间体
- 叔丁基 5-氨基-4-((2-(二甲氨基)乙基)(甲基)氨基)-2-甲氧基苯基)氨基甲酸酯已被确定为生物活性化合物(如奥美替尼 (AZD9291))合成中的重要中间体。建立了一种快速合成该化合物的工艺,并对该工艺进行了优化,从市售前体中获得了三步总产率为 81% 的成果。这展示了该化合物在促进靶向治疗剂的有效合成中的效用(Zhao 等人,2017)。
定向锂化和取代反应
- N′-[2-(4-甲氧基苯基)乙基]-N,N-二甲基脲和叔丁基 [2-(4-甲氧基苯基)乙基]氨基甲酸酯的定向锂化展示了它们在有机合成中的效用。这些化合物被双重锂化,促进了随后与各种亲电试剂的高产反应,以产生取代产物。这突出了这些化合物在合成化学中实现精确操作中的作用,从而产生各种功能化分子(Smith 等人,2013)。
折叠前体
- 标题化合物充当一类基于氮杂/α-二肽低聚物化的新型折叠前体的研究前体。其通过分子间氢键作用稳定的延伸构象强调了其在探索适用于各种应用(包括生物材料和药物设计)的新型结构化肽方面的潜力(Abbas 等人,2009)。
有机合成中的催化活性
- 1,2,4-三唑基 N-杂环卡宾的钯(II)配合物(包括叔丁基氨基甲酸酯的衍生物)已被合成和表征。这些配合物在 Suzuki-Miyaura 交叉偶联反应中表现出催化活性。对这些配合物的研究为开发用于有机合成中高效成键反应的新型催化剂提供了见解,从而增强了可用于药物和材料科学研究的工具箱(Turek 等人,2014)。
作用机制
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the compound can participate in various chemical reactions, such as intramolecular cyclization with various carbon nucleophiles .
Biochemical Pathways
It’s known that similar compounds can affect various biochemical pathways, leading to the formation of functionalized 5- and 6-membered protected cyclic hydroxamic acids .
Result of Action
It’s known that similar compounds can lead to the formation of functionalized 5- and 6-membered protected cyclic hydroxamic acids .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl N-(2-{[(4-methoxyphenyl)methyl]amino}ethyl)carbamate. Factors such as pH, temperature, and reaction time can affect the yield of reactions involving this compound .
生化分析
Biochemical Properties
Tert-butyl N-(2-{[(4-methoxyphenyl)methyl]amino}ethyl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic . The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity and stability.
Cellular Effects
The effects of Tert-butyl N-(2-{[(4-methoxyphenyl)methyl]amino}ethyl)carbamate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the synthesis of biologically active compounds . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, Tert-butyl N-(2-{[(4-methoxyphenyl)methyl]amino}ethyl)carbamate exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit certain enzymes involved in the synthesis of pyrazole derivatives . This inhibition can result in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of Tert-butyl N-(2-{[(4-methoxyphenyl)methyl]amino}ethyl)carbamate in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro settings.
Dosage Effects in Animal Models
In animal models, the effects of Tert-butyl N-(2-{[(4-methoxyphenyl)methyl]amino}ethyl)carbamate vary with different dosages. At lower doses, it has been observed to have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been noted, where the compound’s impact significantly changes at specific dosage levels.
Metabolic Pathways
Tert-butyl N-(2-{[(4-methoxyphenyl)methyl]amino}ethyl)carbamate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of various biomolecules. For example, it has been shown to influence the metabolic flux of pyrazole derivatives, affecting their synthesis and breakdown . These interactions can lead to changes in metabolite levels and overall metabolic balance.
Transport and Distribution
The transport and distribution of Tert-butyl N-(2-{[(4-methoxyphenyl)methyl]amino}ethyl)carbamate within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to localize in certain cellular compartments, where it can exert its effects on cellular processes . The compound’s distribution is influenced by its interactions with cellular transport mechanisms, which determine its localization and accumulation within cells.
Subcellular Localization
Tert-butyl N-(2-{[(4-methoxyphenyl)methyl]amino}ethyl)carbamate exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles through targeting signals and post-translational modifications. These localization patterns are crucial for its activity and function, as they determine the sites where it can interact with biomolecules and exert its effects .
属性
IUPAC Name |
tert-butyl N-[2-[(4-methoxyphenyl)methylamino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-15(2,3)20-14(18)17-10-9-16-11-12-5-7-13(19-4)8-6-12/h5-8,16H,9-11H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIBIXJDIRVIJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
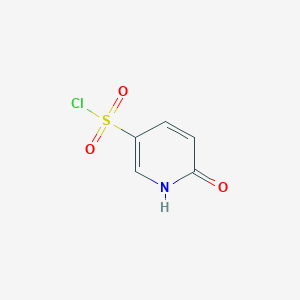
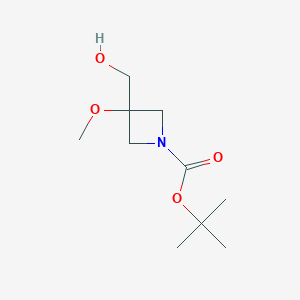
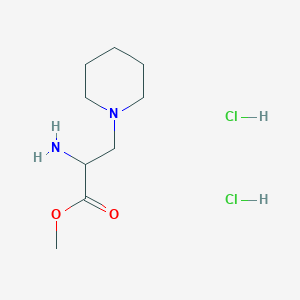
![N-methyl-N-[(piperidin-3-yl)methyl]methanesulfonamide hydrochloride](/img/structure/B1459406.png)
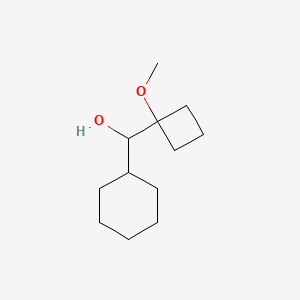
![1-[(3-Bromo-5-chlorophenyl)carbonyl]piperidine](/img/structure/B1459408.png)
